
1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with N,N-dimethylpyrrolidine-2-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The pyridine ring in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyridine derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is explored for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide can be compared with other pyridine derivatives and amide-containing compounds. Similar compounds include:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and amide functionality, making them structurally related.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are known for their medicinal properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N4O |
|---|---|
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-15(2)12(17)10-6-4-8-16(10)11-9(13)5-3-7-14-11/h3,5,7,10H,4,6,8,13H2,1-2H3 |
Clave InChI |
ZVFRAIXVBZDGEP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1CCCN1C2=C(C=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


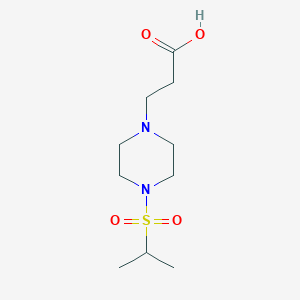
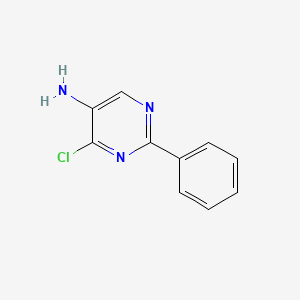
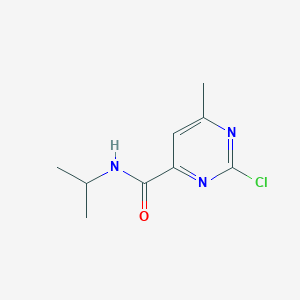



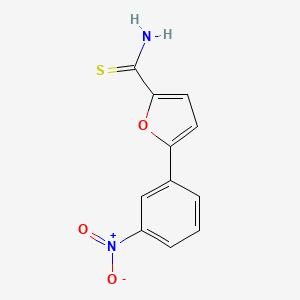

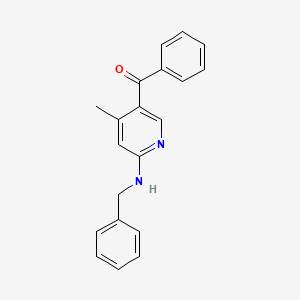



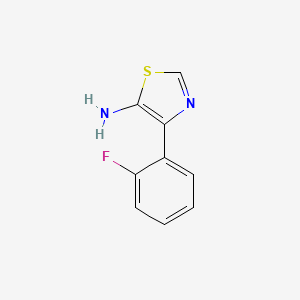
![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)
